molecular formula C11H10N2O2S B1367358 Methyl 4-amino-3-phenylisothiazole-5-carboxylate CAS No. 82424-58-6

Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Cat. No.: B1367358
CAS No.: 82424-58-6
M. Wt: 234.28 g/mol
InChI Key: BCLABDHRUQOVHX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-phenylisothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂S. It is a member of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Scientific Research Applications

Methyl 4-amino-3-phenylisothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Methyl 4-amino-3-phenylisothiazole-5-carboxylate is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should call a poison center or doctor if they feel unwell .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-3-phenylisothiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins . These effects can ultimately impact cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the compound’s effects on cellular processes such as gene expression and metabolism can vary over time, depending on factors such as concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects, where the compound’s biological activity changes significantly at specific concentration ranges . Understanding these dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can impact cellular processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, this compound can bind to proteins in the bloodstream, affecting its distribution to different tissues and organs . These transport and distribution mechanisms play a crucial role in determining the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, influencing processes such as energy production and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-phenylisothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-phenylisothiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 4-amino-3-phenylthiazole-5-carboxylate
  • Methyl 4-amino-3-phenylisoxazole-5-carboxylate

Uniqueness: Methyl 4-amino-3-phenylisothiazole-5-carboxylate is unique due to its isothiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLABDHRUQOVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517370
Record name Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82424-58-6
Record name Methyl 4-amino-3-phenyl-5-isothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82424-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triethylamine (5.39 g, 53.3 mmol) was added dropwise to a stirred solution of (Z)—N-(tosyloxy)benzimidoyl cyanide (Preparation 103B, 8 g, 26.6 mmol) and methyl 2-mercaptoacetate (2.86 mL, 32.0 mmol) in MeOH (70 mL) at room temperature. After stirring at room temperature for 3 h, the reaction was cooled and treated with 100 mL ice/water. The resultant solid was filtered and washed with water. The solid was vacuum dried to yield 6 g brown colored solid. Recrystallization from hexane/ethyl acetate yielded the titled compound (3 g) as a beige colored needles. The compound had an LC/MS M+1=235.2.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is polymorphism, and why is it significant for Methyl 4-amino-3-phenylisothiazole-5-carboxylate?

A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. [] These different forms, called polymorphs, can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability. Understanding polymorphism is crucial for drug development because these properties can significantly impact drug efficacy and manufacturing processes.

Q2: How do the two identified polymorphs of this compound differ structurally?

A2: While both polymorphs share identical molecular conformations, their crystal packing arrangements differ significantly. [] The key differences lie in:

  • Density and Lattice Energy: The noncentrosymmetric structure has a lower density and lower lattice energy compared to the centrosymmetric structure, attributed to the differences in packing efficiency and intermolecular interactions. []

Q3: What computational methods were used to study this compound, and what insights were gained?

A3: The researchers employed quantum chemical calculations to investigate the pairwise interaction energies within the crystal structures. [] This approach is particularly valuable for understanding complex systems with multiple types of intermolecular interactions, such as hydrogen bonding, stacking interactions, and van der Waals forces. By analyzing these energies, the study revealed the energetic contributions of different interactions to the overall stability of each polymorph.

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